molecular formula C9H12BrNO2S B11083155 N-(2-bromoethyl)-4-methylbenzenesulfonamide CAS No. 4556-90-5

N-(2-bromoethyl)-4-methylbenzenesulfonamide

Cat. No.: B11083155
CAS No.: 4556-90-5
M. Wt: 278.17 g/mol
InChI Key: GQAMLOAQALIPHC-UHFFFAOYSA-N
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Description

N-(2-Bromoethyl)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromoethyl group attached to the nitrogen atom of the sulfonamide moiety, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromoethyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-bromoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-methylbenzenesulfonyl chloride+2-bromoethylamineThis compound+HCl\text{4-methylbenzenesulfonyl chloride} + \text{2-bromoethylamine} \rightarrow \text{this compound} + \text{HCl} 4-methylbenzenesulfonyl chloride+2-bromoethylamine→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solvents such as dichloromethane or acetonitrile can enhance the solubility of the reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: N-(2-Bromoethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The sulfonamide moiety can be oxidized to form sulfonic acids under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Major Products Formed:

    Nucleophilic Substitution: Formation of N-(2-azidoethyl)-4-methylbenzenesulfonamide.

    Oxidation: Formation of 4-methylbenzenesulfonic acid.

    Reduction: Formation of N-(2-aminoethyl)-4-methylbenzenesulfonamide.

Scientific Research Applications

N-(2-Bromoethyl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-bromoethyl)-4-methylbenzenesulfonamide involves its interaction with biological molecules through its reactive bromoethyl group. This group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to the inhibition of enzyme activities or disruption of cellular processes. The sulfonamide moiety can also interact with specific enzymes, inhibiting their function by mimicking the natural substrate.

Comparison with Similar Compounds

  • N-(2-Chloroethyl)-4-methylbenzenesulfonamide
  • N-(2-Iodoethyl)-4-methylbenzenesulfonamide
  • N-(2-Bromoethyl)-4-ethylbenzenesulfonamide

Comparison: N-(2-Bromoethyl)-4-methylbenzenesulfonamide is unique due to the presence of the bromoethyl group, which imparts higher reactivity compared to its chloro and iodo counterparts. The methyl group on the benzene ring also influences its chemical properties, making it distinct from compounds with different alkyl substituents.

Properties

CAS No.

4556-90-5

Molecular Formula

C9H12BrNO2S

Molecular Weight

278.17 g/mol

IUPAC Name

N-(2-bromoethyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C9H12BrNO2S/c1-8-2-4-9(5-3-8)14(12,13)11-7-6-10/h2-5,11H,6-7H2,1H3

InChI Key

GQAMLOAQALIPHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCBr

Origin of Product

United States

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